molecular formula C12H9N3O2S B11859598 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione

Cat. No.: B11859598
M. Wt: 259.29 g/mol
InChI Key: AYUPFBZKOMKODE-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 5-ethyl-1,3,4-thiadiazole. One common method involves the use of hydrazonoyl halides as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential use as a drug candidate due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide

Uniqueness

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoindoline-1,3-dione and thiadiazole moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

2-(5-ethyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H9N3O2S/c1-2-9-13-14-12(18-9)15-10(16)7-5-3-4-6-8(7)11(15)17/h3-6H,2H2,1H3

InChI Key

AYUPFBZKOMKODE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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